Dimethylcarbamic acid

説明

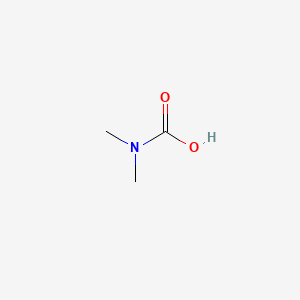

Structure

3D Structure

特性

IUPAC Name |

dimethylcarbamic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-4(2)3(5)6/h1-2H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLVWMUCHSLGSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60222928 | |

| Record name | Carbamic acid, dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7260-94-8 | |

| Record name | N,N-Dimethylcarbamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7260-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007260948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Dimethylcarbamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylcarbamic acid (DMCA) is a simple carbamic acid derivative that serves as a crucial intermediate and building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2][3] Its derivatives, most notably carbamate (B1207046) esters, exhibit a wide range of biological activities, with a significant number acting as potent inhibitors of acetylcholinesterase (AChE).[1] This property has led to their extensive use as insecticides and as therapeutic agents for neurodegenerative diseases such as Alzheimer's disease.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.

Chemical Structure and Identification

This compound is characterized by a carboxylic acid group attached to a nitrogen atom that is substituted with two methyl groups.[2][3] The presence of the lone pair of electrons on the nitrogen atom adjacent to the carbonyl group leads to resonance stabilization, which influences the molecule's geometry and reactivity.

Below is a 2D representation of the this compound structure:

Caption: 2D Structure of this compound

Key identifiers for this compound are summarized in the table below for easy reference.

| Identifier | Value |

| IUPAC Name | This compound[1][4] |

| CAS Number | 7260-94-8[1][4] |

| Molecular Formula | C₃H₇NO₂[1][2][3][4] |

| Molecular Weight | 89.09 g/mol [1][4] |

| InChI | InChI=1S/C3H7NO2/c1-4(2)3(5)6/h1-2H3,(H,5,6)[1][3][4] |

| InChIKey | DWLVWMUCHSLGSU-UHFFFAOYSA-N[1][4] |

| Canonical SMILES | CN(C)C(=O)O[1][4] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. A summary of its key properties is presented in the following tables.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| pKa | -1.67 ± 0.12 (Predicted) | [1] |

| Boiling Point | 144.7 °C at 760 mmHg | [5] |

| Density | 1.114 ± 0.06 g/cm³ (Predicted) | [5] |

| logP | -0.2 (Computed) | [4] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference |

| Water | ~626 g/L at 25°C (Predicted) | [1] |

| Ethanol | Soluble | [1] |

| Dichloromethane | Soluble | [1] |

| Chloroform | Sparingly soluble | [1] |

| Methanol | Slightly soluble | [1] |

Synthesis and Reactivity

This compound can be synthesized through several routes, though its isolation in a pure form can be challenging due to its inherent instability.

Synthesis Methods

-

Hydrolysis of Dimethylcarbamoyl Chloride: The most direct method for the preparation of this compound is the hydrolysis of its corresponding acyl chloride, dimethylcarbamoyl chloride.[6] This reaction is typically rapid and proceeds by nucleophilic attack of water on the carbonyl carbon.

-

Generalized Reaction Scheme: (CH₃)₂NCOCl + H₂O → (CH₃)₂NCOOH + HCl

-

-

Reaction of Dimethylamine (B145610) with Carbon Dioxide: Dimethylamine reacts with carbon dioxide in a reversible manner to form this compound.[7] This reaction is often carried out in the presence of a base to drive the equilibrium towards the carbamic acid salt.

-

Generalized Reaction Scheme: (CH₃)₂NH + CO₂ ⇌ (CH₃)₂NCOOH

-

Due to the limited stability of this compound, detailed experimental protocols for its isolation are not widely published. It is often generated in situ for subsequent reactions. For the synthesis of its more stable precursor, dimethylcarbamoyl chloride, established procedures are available.

Key Chemical Reactions

This compound and its derivatives undergo a variety of chemical transformations, making them versatile intermediates in organic synthesis.

-

Esterification: this compound reacts with alcohols to form carbamate esters. This is a fundamental reaction for the synthesis of many biologically active compounds.

-

Decomposition: Upon heating, this compound can decompose to dimethylamine and carbon dioxide.

-

Salt Formation: As an acid, it reacts with bases to form dimethylcarbamate (B8479999) salts.

Biological Activity and Signaling Pathways

The primary biological significance of this compound lies in the activity of its derivatives, particularly as inhibitors of acetylcholinesterase (AChE).

Acetylcholinesterase Inhibition

Carbamate derivatives of this compound act as pseudo-irreversible inhibitors of AChE. The mechanism involves the carbamoylation of a serine residue in the active site of the enzyme, rendering it inactive.[5][8][9] This inhibition leads to an increase in the levels and duration of action of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft.

The general mechanism of AChE inhibition by carbamates is depicted in the following workflow:

Caption: Mechanism of Acetylcholinesterase Inhibition by Carbamates.

Neuroprotective Signaling of a this compound Derivative

A notable derivative of this compound, has been shown to exhibit neuroprotective effects through its action as a sigma-1 (σ1) receptor antagonist. The σ1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in regulating various cellular processes, including calcium signaling, ion channel function, and neuronal survival.

Antagonism of the σ1 receptor by this derivative is thought to initiate a signaling cascade that promotes neuronal survival and plasticity. This pathway involves the upregulation of Brain-Derived Neurotrophic Factor (BDNF), which in turn activates downstream signaling pathways such as the PI3K/Akt and MEK/ERK pathways, ultimately leading to the expression of pro-survival genes.

A simplified representation of this proposed neuroprotective signaling pathway is shown below:

Caption: Proposed Neuroprotective Signaling of a σ1-Receptor Antagonist Derivative.

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible research. Below is a representative protocol for a key assay relevant to the biological activity of this compound derivatives.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric method is widely used to determine the AChE inhibitory activity of compounds. It is based on the reaction of thiocholine, produced from the hydrolysis of acetylthiocholine (B1193921) by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) from electric eel (or other suitable source)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in phosphate buffer.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of the test compound in the appropriate solvent.

-

-

Assay Protocol:

-

To each well of a 96-well microplate, add:

-

20 µL of the test compound solution (or solvent for control).

-

140 µL of phosphate buffer.

-

20 µL of the AChE solution.

-

-

Incubate the plate at a controlled temperature (e.g., 37 °C) for a specified time (e.g., 15 minutes).

-

Add 10 µL of the DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of the ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Conclusion

This compound, despite its inherent instability, is a molecule of significant interest in medicinal chemistry and agrochemical research. Its derivatives have demonstrated potent biological activities, particularly as acetylcholinesterase inhibitors. A thorough understanding of its chemical properties, structure, and reactivity is paramount for the rational design and synthesis of novel therapeutic agents and other commercially valuable compounds. This technical guide provides a foundational understanding for researchers and professionals working in these fields, summarizing key data and outlining relevant experimental considerations. Further research into the stabilization and controlled reactivity of this compound itself could open new avenues for its application in organic synthesis.

References

- 1. Buy this compound | 7260-94-8 [smolecule.com]

- 2. CAS 4137-10-4: this compound | CymitQuimica [cymitquimica.com]

- 3. CAS 7260-94-8: N,N-Dimethylcarbamic acid | CymitQuimica [cymitquimica.com]

- 4. N,N-Dimethylcarbamic acid | C3H7NO2 | CID 44946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bloomtechz.com [bloomtechz.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pharmacy180.com [pharmacy180.com]

An In-depth Technical Guide to the Synthesis and Discovery of Dimethylcarbamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylcarbamic acid, a simple yet reactive molecule, serves as a crucial intermediate in the synthesis of a wide array of commercially significant compounds, particularly in the pharmaceutical and agricultural sectors. Though its inherent instability often precludes its isolation in a pure form, understanding its synthesis and chemical properties is paramount for the development of its more stable and widely used derivatives, such as carbamate (B1207046) esters and salts. This technical guide provides a comprehensive overview of the historical discovery, detailed synthesis protocols, physicochemical properties, and relevant biological signaling pathways associated with this compound and its derivatives.

Discovery and Historical Context

The formal discovery of this compound is not attributed to a single individual but rather evolved from the broader study of carbamic acids and their derivatives in the 19th century. A pivotal moment in this history was the first reported synthesis of its direct and more stable precursor, dimethylcarbamoyl chloride, in 1879. This development paved the way for the indirect study and utilization of this compound in organic synthesis. Due to its transient nature, this compound is most often generated in situ for immediate conversion into more stable carbamate derivatives.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, characterization, and the design of synthetic routes.

| Property | Value | Reference |

| Molecular Formula | C₃H₇NO₂ | [1] |

| Molecular Weight | 89.09 g/mol | [1] |

| CAS Number | 7260-94-8 | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density (predicted) | 1.114 ± 0.06 g/cm³ at 25°C | [2] |

| pKa (predicted) | -1.67 ± 0.12 | [2] |

| Solubility | Soluble in water and various organic solvents. | [2] |

Spectroscopic Data (Predicted)

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (N-CH₃) | ~2.9 |

| ¹H (COOH) | Variable |

| ¹³C (C=O) | ~158 |

| ¹³C (N-CH₃) | ~36 |

Experimental Protocols for Synthesis

Two primary methods are employed for the synthesis of this compound, which is typically used immediately in subsequent reactions.

Synthesis from Dimethylamine (B145610) and Carbon Dioxide

This method represents the most direct route to this compound, often forming the dimethylammonium salt in equilibrium.

Reaction: (CH₃)₂NH + CO₂ ⇌ (CH₃)₂NCOOH

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a gas inlet, dissolve dimethylamine in a suitable aprotic solvent (e.g., anhydrous diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice bath.

-

Addition of Carbon Dioxide: Bubble dry carbon dioxide gas through the cooled dimethylamine solution with vigorous stirring. The reaction is exothermic.

-

Reaction Monitoring: The formation of a white precipitate, dimethylammonium dimethylcarbamate, indicates the progress of the reaction.

-

In situ Use: The resulting slurry or solution containing this compound in equilibrium with its salt is typically used directly for the next synthetic step without isolation.

Synthesis via Hydrolysis of Dimethylcarbamoyl Chloride

This method involves the hydrolysis of the more stable acid chloride precursor.

Reaction: (CH₃)₂NCOCl + H₂O → (CH₃)₂NCOOH + HCl

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, place a measured amount of distilled water. Cool the water to 0°C in an ice bath.

-

Addition of Dimethylcarbamoyl Chloride: Slowly add dimethylcarbamoyl chloride dropwise to the cold water with vigorous stirring. This reaction is highly exothermic and releases hydrochloric acid, so proper ventilation and safety precautions are essential.[3][4]

-

Neutralization (Optional): If the free acid is desired for immediate use and the presence of HCl is problematic for the subsequent reaction, a mild base (e.g., sodium bicarbonate) can be carefully added to neutralize the hydrochloric acid.

-

In situ Use: The resulting aqueous solution of this compound should be used promptly due to its instability.

Purification and Characterization

Due to its instability, this compound is rarely purified. Instead, its more stable derivatives are synthesized and then purified. Common purification techniques for these derivatives include:

-

Distillation: For liquid carbamate esters, vacuum distillation is often employed.[5]

-

Recrystallization: Solid carbamate derivatives can be purified by recrystallization from a suitable solvent system.[6]

-

Chromatography: Column chromatography can be used for the purification of various carbamate derivatives.[6]

Characterization of this compound Derivatives:

The successful synthesis of this compound derivatives is confirmed using a variety of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the carbamate derivatives.

-

Infrared (IR) Spectroscopy: The presence of the characteristic carbonyl (C=O) stretch in the IR spectrum confirms the formation of the carbamate functional group.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds.[7]

Signaling Pathways and Biological Relevance

Derivatives of this compound, particularly carbamate-based inhibitors of acetylcholinesterase (AChE), are of significant interest in drug development, especially for neurodegenerative diseases like Alzheimer's.

Cholinergic Synapse and Acetylcholinesterase Inhibition

Acetylcholine (ACh) is a key neurotransmitter in the central and peripheral nervous systems.[8][9][10] In a cholinergic synapse, ACh is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, propagating the nerve signal.[8][11] To terminate the signal, the enzyme acetylcholinesterase, located in the synaptic cleft, rapidly hydrolyzes ACh into choline (B1196258) and acetate.[8][12]

Carbamate inhibitors, derived from this compound, act by reversibly binding to the active site of AChE, preventing the breakdown of ACh.[13][14] This leads to an accumulation of ACh in the synaptic cleft, enhancing cholinergic neurotransmission.[13]

References

- 1. N,N-Dimethylcarbamic acid | C3H7NO2 | CID 44946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 7260-94-8 [smolecule.com]

- 3. Dimethylcarbamoyl Chloride | C3H6ClNO | CID 6598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bloomtechz.com [bloomtechz.com]

- 5. Dimethylcarbamoyl chloride | 79-44-7 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound|C3H7NO2|7260-94-8 [benchchem.com]

- 8. Acetylcholinesterase - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Cellular, Synaptic and Network Effects of Acetylcholine in the Neocortex [frontiersin.org]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. KEGG PATHWAY: Cholinergic synapse - Reference pathway [kegg.jp]

- 12. Location, Structure and Function of Acetylcholinesterase [web.williams.edu]

- 13. Acetylcholinesterase: From 3D Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Dimethylcarbamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylcarbamic acid, an N,N-disubstituted derivative of the unstable parent compound carbamic acid, is a molecule of significant interest in organic synthesis and medicinal chemistry.[1] While the free acid is transient and challenging to isolate, its stable salts and ester derivatives serve as versatile intermediates in the production of pharmaceuticals, agrochemicals, and materials.[1] This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, its synthesis, stability, and the biological significance of its derivatives. Due to the inherent instability of the free acid, this guide also details the properties and synthesis of its stable and commercially available salt, dimethylammonium dimethylcarbamate (B8479999), which serves as a practical surrogate for many applications.

Physical and Chemical Characteristics

The inherent instability of this compound makes the experimental determination of its physical properties challenging.[1] Consequently, much of the available data for the free acid is based on theoretical calculations. In contrast, its salt, dimethylammonium dimethylcarbamate, is a stable, commercially available liquid with well-documented properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₇NO₂ | [2] |

| Molecular Weight | 89.09 g/mol | [2] |

| CAS Number | 7260-94-8 | [2] |

| Predicted Boiling Point | 144.7 °C at 760 mmHg | [3] |

| Predicted pKa | -1.67 ± 0.12 | - |

| Predicted Water Solubility | 626 g/L at 25°C | [3] |

Table 2: Physicochemical Properties of Dimethylammonium Dimethylcarbamate

| Property | Value | Source |

| Molecular Formula | C₅H₁₄N₂O₂ | [4] |

| Molecular Weight | 134.18 g/mol | [4] |

| CAS Number | 4137-10-4 | [4] |

| Appearance | Clear colorless to light yellow liquid | [4] |

| Boiling Point | 60-61 °C | [4][5] |

| Density | 1.05 g/mL at 25 °C | [4][5] |

| Refractive Index | n20/D 1.454 | [4][5] |

| Solubility | Soluble in water. Sparingly soluble in chloroform, slightly soluble in methanol. | [4] |

Synthesis and Stability

This compound is typically generated in situ due to its rapid decomposition into dimethylamine (B145610) and carbon dioxide.[1] This equilibrium is a key characteristic of its chemistry.

Synthesis of Dimethylammonium Dimethylcarbamate

A stable and readily accessible form of this compound is its salt with dimethylamine, dimethylammonium dimethylcarbamate. This salt can be synthesized directly from dimethylamine and carbon dioxide.

Materials:

-

Dimethylamine (solution in a suitable aprotic, non-polar solvent like benzene (B151609) or directly as a liquefied gas)

-

Dry ice (solid carbon dioxide)

-

Anhydrous, non-polar, aprotic solvent (e.g., benzene, toluene)

-

Reaction vessel equipped with a stirring mechanism and a means to control temperature (e.g., an ice bath).

Procedure:

-

A solution of dimethylamine in an anhydrous, non-polar, aprotic solvent is prepared in the reaction vessel.

-

The solution is cooled in an ice bath with continuous stirring.

-

Small pieces of dry ice are slowly added to the cooled dimethylamine solution. The reaction is exothermic, and the addition rate should be controlled to maintain a low temperature.

-

The reaction proceeds as the dry ice sublimes and dissolves, reacting with the dimethylamine to form dimethylammonium dimethylcarbamate as a liquid product.[6][7]

-

The reaction is considered complete when the addition of further dry ice no longer results in a noticeable reaction.

-

The resulting liquid is dimethylammonium dimethylcarbamate, which can be purified by distillation.[8]

Characterization:

The product can be characterized by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the ionic nature and the presence of both the carbamate (B1207046) and the ammonium (B1175870) species, the NMR spectrum will show characteristic peaks for the methyl groups of both the dimethylcarbamate anion and the dimethylammonium cation.

Caption: Experimental workflow for the synthesis of dimethylammonium dimethylcarbamate.

Stability and Decomposition

This compound is inherently unstable and exists in equilibrium with dimethylamine and carbon dioxide.[1] This decomposition is a reversible process, with the formation of the acid being favored at lower temperatures. The instability is attributed to the facile intramolecular proton transfer from the carboxylic acid group to the nitrogen atom, leading to the formation of a zwitterion that readily dissociates.

Reactivity and Applications

The primary utility of this compound and its derivatives lies in their role as synthetic intermediates. The carbamate functional group can participate in a variety of chemical transformations.

-

Esterification and Amidation: The carbonyl carbon of the carbamate is electrophilic and can be attacked by nucleophiles such as alcohols and amines to form carbamate esters and ureas, respectively.[1]

-

Precursor to Carbamates: Dimethylcarbamoyl chloride, a derivative of this compound, is a common reagent for the introduction of the dimethylcarbamoyl group onto alcohols and phenols, forming stable carbamate esters.[1]

Biological Activity: Acetylcholinesterase Inhibition

Derivatives of this compound, particularly carbamate esters, are known for their biological activity as inhibitors of the enzyme acetylcholinesterase (AChE).[1] AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), which terminates the nerve signal.

Inhibition of AChE by carbamates leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors. This mechanism is the basis for the use of certain carbamates as insecticides and in the treatment of neurodegenerative diseases such as Alzheimer's disease.

The inhibition mechanism involves the carbamylation of a serine residue within the active site of the acetylcholinesterase enzyme. This forms a covalent bond that is more stable than the acetylated intermediate formed during acetylcholine hydrolysis, thus temporarily inactivating the enzyme.[9]

Caption: Signaling pathway of acetylcholinesterase inhibition by dimethylcarbamate derivatives.

References

- 1. This compound|C3H7NO2|7260-94-8 [benchchem.com]

- 2. N,N-Dimethylcarbamic acid | C3H7NO2 | CID 44946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 7260-94-8 [smolecule.com]

- 4. DIMETHYLAMMONIUM DIMETHYLCARBAMATE(DIMCARB) | 4137-10-4 [chemicalbook.com]

- 5. Dimethylammonium dimethylcarbamate 4137-10-4 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. US2927128A - Production of dimethylammonium dimethyl carbamate - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

An In-depth Technical Guide to Dimethylcarbamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylcarbamic acid (DMCA), while itself an unstable compound, is the parent acid to a significant class of stable derivatives, namely dimethylcarbamates. These derivatives have found extensive applications across various scientific and industrial domains, most notably in the development of pharmaceuticals and pesticides. Their primary mechanism of action often involves the inhibition of acetylcholinesterase, an enzyme critical to nerve function. This technical guide provides a comprehensive overview of the molecular and physicochemical properties of this compound, details the biological pathways influenced by its derivatives, and presents standardized experimental protocols for the synthesis of these valuable compounds.

Molecular Profile

This compound is an organic compound characterized by a carbamic acid functional group with two methyl groups attached to the nitrogen atom.[1] Due to its inherent instability, it is most commonly studied and utilized through its more stable ester and salt derivatives.[2]

Molecular Formula and Weight

The fundamental molecular details of this compound are summarized in the table below.

| Property | Value | Citation(s) |

| Molecular Formula | C₃H₇NO₂ | [3] |

| Molecular Weight | 89.09 g/mol | [3][4] |

| IUPAC Name | This compound | [3] |

| CAS Number | 7260-94-8 | [3] |

| Canonical SMILES | CN(C)C(=O)O | [3] |

| InChI Key | DWLVWMUCHSLGSU-UHFFFAOYSA-N | [3][4] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in various chemical and biological systems. While the free acid is unstable, its predicted and observed properties provide valuable insights.

| Property | Value | Citation(s) |

| Physical State | Colorless to pale yellow liquid | [1][5] |

| Water Solubility | Approx. 626 g/L at 25°C (predicted) | [4] |

| pKa | -1.67 ± 0.12 (predicted) | [4] |

| XLogP3 | -0.2 | [3] |

| Topological Polar Surface Area | 40.5 Ų | [3] |

Biological Activity and Signaling Pathways

The biological significance of this compound is primarily manifested through its derivatives, which are potent inhibitors of acetylcholinesterase (AChE).[6] AChE is a key enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine.

Acetylcholinesterase Inhibition

Carbamate (B1207046) derivatives of this compound act as pseudo-irreversible inhibitors of AChE.[7] They bind to the active site of the enzyme, leading to carbamylation of a serine residue. This carbamylated enzyme is unable to hydrolyze acetylcholine, resulting in an accumulation of the neurotransmitter in the synaptic cleft and subsequent overstimulation of cholinergic receptors.[8] This mechanism is the basis for the therapeutic effects of drugs like rivastigmine (B141) in Alzheimer's disease and the neurotoxic effects of carbamate pesticides.[7]

Experimental Protocols

Due to the instability of this compound, synthetic protocols typically focus on its more stable derivatives. The following is a representative protocol for the synthesis of carbamates utilizing a continuous-flow system, which offers excellent control over reaction parameters.[9]

Continuous-Flow Synthesis of Carbamates

This method describes the synthesis of carbamates from an amine, an alkyl halide, and carbon dioxide using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst.[9][10]

Materials:

-

Amine (1.0 eq)

-

Alkyl bromide (2.0 eq)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq)

-

Acetonitrile (MeCN)

-

Carbon dioxide (CO₂)

Equipment:

-

Continuous-flow chemistry system (e.g., Vapourtec E-series) with a 10 mL coil reactor

-

Back-pressure regulator

-

Mass flow controller for CO₂

Procedure:

-

Reagent Preparation: Prepare a solution of the corresponding amine (1.0 eq, 4.29 mmol), alkyl bromide (2.0 eq, 8.58 mmol), and DBU (2.0 eq, 8.58 mmol) in 5 mL of acetonitrile.[9]

-

System Setup:

-

Reaction Execution:

-

Work-up and Purification:

-

Collect the reaction mixture from the reactor outlet.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by standard chromatographic techniques to yield the desired carbamate.[10]

-

Applications in Research and Drug Development

Derivatives of this compound are instrumental in several areas of research and development:

-

Neuroscience: As acetylcholinesterase inhibitors, they are crucial tools for studying the cholinergic system and for the development of therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[7]

-

Pesticide Development: The potent inhibitory effect on insect acetylcholinesterase makes dimethylcarbamates effective insecticides.[6]

-

Organic Synthesis: Dimethylcarbamoyl chloride, a derivative, is a versatile reagent for the introduction of a dimethylcarbamoyl group onto various molecules.[2]

Conclusion

This compound, through its diverse and stable derivatives, represents a cornerstone in the fields of medicinal chemistry, neurobiology, and agricultural science. A thorough understanding of its fundamental properties, the biological pathways modulated by its derivatives, and the synthetic methodologies to access these compounds is essential for researchers and scientists. The continued exploration of this chemical class holds significant promise for the development of novel therapeutics and other advanced chemical applications.

References

- 1. CAS 7260-94-8: N,N-Dimethylcarbamic acid | CymitQuimica [cymitquimica.com]

- 2. This compound|C3H7NO2|7260-94-8 [benchchem.com]

- 3. N,N-Dimethylcarbamic acid | C3H7NO2 | CID 44946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 7260-94-8 [smolecule.com]

- 5. CAS 4137-10-4: this compound | CymitQuimica [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to N,N-Dimethylcarbamic Acid (CAS 7260-94-8)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of N,N-Dimethylcarbamic acid (CAS 7260-94-8), a significant intermediate in the synthesis of pharmaceuticals and agrochemicals. This document collates available data on its chemical and physical properties, associated hazards, and relevant experimental contexts. While N,N-Dimethylcarbamic acid itself is a relatively unstable compound, its derivatives are of considerable interest, particularly as acetylcholinesterase inhibitors. This guide offers insights into its synthesis, analysis, and the mechanism of action of its derivatives, aiming to support research and development activities.

Chemical and Physical Properties

N,N-Dimethylcarbamic acid is an organic compound featuring a carbamate (B1207046) functional group with two methyl groups attached to the nitrogen atom.[1][2] It is typically a colorless to pale yellow liquid with a faint odor.[2] It exhibits solubility in water and various organic solvents.[2]

Table 1: Physical and Chemical Properties of N,N-Dimethylcarbamic Acid

| Property | Value | Source(s) |

| CAS Number | 7260-94-8 | [2][3] |

| Molecular Formula | C₃H₇NO₂ | [2][3] |

| Molecular Weight | 89.09 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid; White to off-white solid | [2] |

| Odor | Faint | [2] |

| Density | 1.114 g/cm³ (Predicted) | [4][5] |

| Boiling Point | 144.7 °C at 760 mmHg | [5] |

| Flash Point | 41.3 °C | [5] |

| pKa | -1.67 ± 0.12 (Predicted) | [4][6] |

| XLogP3-AA | -0.2 | [3] |

| Solubility | Soluble in water and various organic solvents | [2] |

Hazards and Toxicological Information

Detailed toxicological data for N,N-Dimethylcarbamic acid is limited. However, information from related compounds, such as dimethylcarbamoyl chloride, provides an indication of its potential hazards. It is considered to have moderate toxicity.[2]

Table 2: Hazard Information

| Hazard | Classification | Source(s) |

| Acute Oral Toxicity | Harmful if swallowed (Category 4 inferred) | [1][7] |

| Acute Inhalation Toxicity | Toxic if inhaled (Category 3 inferred) | [7][8] |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2 inferred) | [8] |

| Eye Damage/Irritation | Causes serious eye irritation (Category 2A inferred) | [8] |

| Carcinogenicity | May cause cancer (Category 1B inferred for related compounds) | [7][8] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (inferred) | [8] |

Note: Hazard classifications are largely inferred from data on structurally related compounds like dimethylcarbamoyl chloride due to the limited specific data on N,N-Dimethylcarbamic acid.

LD50 Data (Related Compounds):

-

Dimethylcarbamoyl chloride (CAS 79-44-7): Oral LD50 (rat) of 1170 mg/kg bw.[1]

-

Ethyl-4-bromophenyl-carbamate and Ethyl-4-chlorophenyl-carbamate: Oral LD50 (rat) between 300 and 2000 mg/kg.[9]

Experimental Protocols

Synthesis

N,N-Dimethylcarbamic acid can be synthesized from the reaction of dimethylamine (B145610) with carbon dioxide.[10] This reaction is reversible and often leads to the formation of the more stable salt, dimethylammonium dimethylcarbamate, which exists in equilibrium with the acid.

General Protocol for Synthesis from Dimethylamine and Carbon Dioxide:

-

Cool a solution of dimethylamine in a suitable aprotic solvent to a low temperature (e.g., 0-10 °C).

-

Bubble carbon dioxide gas through the cooled solution with vigorous stirring.

-

The reaction progress can be monitored by observing the formation of a precipitate (dimethylammonium dimethylcarbamate).

-

The N,N-Dimethylcarbamic acid is in equilibrium with the salt and can be used in situ for subsequent reactions. Isolation of the pure acid is challenging due to its instability.

A more complex, multi-step synthesis to obtain a crystalline form has also been described.[4]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Carbamates:

A common method for the analysis of carbamate derivatives involves HPLC with post-column derivatization.[11][12]

General HPLC Protocol:

-

Sample Preparation: Extract the sample with a suitable solvent (e.g., acetonitrile (B52724) for solid matrices, or direct injection for aqueous samples after filtration).[12]

-

Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of acetonitrile and water.[13]

-

Post-Column Hydrolysis: After separation, hydrolyze the carbamates to their corresponding amines by passing the eluent through a heated reactor containing a strong base (e.g., NaOH).[11]

-

Derivatization: React the resulting amine with a fluorescent tagging agent, such as o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol.[11]

-

Detection: Detect the fluorescent derivatives using a fluorescence detector.[11]

Gas Chromatography (GC) for Amide Compounds:

GC-MS can be a suitable method for the analysis of related amide compounds and can be adapted for N,N-Dimethylcarbamic acid, likely after a derivatization step to improve volatility and stability.[14][15][16]

General GC-MS Protocol:

-

Derivatization (if necessary): Convert the carboxylic acid to a more volatile ester or other derivative.

-

Injection: Inject the sample into the GC system.

-

Separation: Use a capillary column (e.g., Rxi-624sil MS) with a programmed temperature gradient.[16]

-

Detection: Use a mass spectrometer for detection and identification of the analyte and its fragments.[14][16]

Mechanism of Action: Acetylcholinesterase Inhibition

Derivatives of N,N-Dimethylcarbamic acid are well-known for their activity as acetylcholinesterase (AChE) inhibitors. AChE is a crucial enzyme that hydrolyzes the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, terminating the nerve impulse.

Carbamate inhibitors act by carbamoylating a serine residue in the active site of AChE, rendering the enzyme inactive. This inhibition leads to an accumulation of acetylcholine in the synapse, resulting in prolonged stimulation of cholinergic receptors. This mechanism is the basis for the use of carbamate derivatives as both insecticides and therapeutics for conditions like Alzheimer's disease.

Signaling Pathway Diagram

Caption: Acetylcholinesterase inhibition by a carbamate derivative.

Experimental Workflow for AChE Inhibition Assay

Caption: A typical workflow for an in vitro AChE inhibition assay.

Conclusion

N,N-Dimethylcarbamic acid is a foundational molecule for a range of biologically active compounds. While its inherent instability presents challenges for direct study, understanding its properties and the activities of its derivatives is crucial for the development of new therapeutics and other chemical products. This guide provides a consolidated resource of the current knowledge, highlighting areas where further research is needed, particularly in obtaining detailed toxicological and spectral data for the parent compound.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. CAS 7260-94-8: N,N-Dimethylcarbamic acid | CymitQuimica [cymitquimica.com]

- 3. N,N-Dimethylcarbamic acid | C3H7NO2 | CID 44946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. guidechem.com [guidechem.com]

- 6. Page loading... [guidechem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Assessment of Acute Oral and Dermal Toxicity of 2 Ethyl-Carbamates with Activity against Rhipicephalus microplus in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N,N-Dimethylcarbamic acid synthesis - chemicalbook [chemicalbook.com]

- 11. NEMI Method Summary - D5315 [nemi.gov]

- 12. epa.gov [epa.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]

The Biological Activity of Dimethylcarbamic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylcarbamic acid derivatives represent a versatile class of compounds with significant biological activities, primarily centered on their ability to inhibit acetylcholinesterase (AChE). This mode of action has led to their widespread use as therapeutic agents for neurodegenerative diseases, such as Alzheimer's and myasthenia gravis, as well as their application as pesticides. This technical guide provides an in-depth exploration of the biological activities of these derivatives, with a focus on their mechanism of action, quantitative structure-activity relationships, and relevant experimental protocols. Beyond their well-established role as AChE inhibitors, this guide also delves into their non-cholinergic effects, including the induction of apoptosis and modulation of intracellular calcium signaling, providing a comprehensive overview for researchers and drug development professionals.

Core Biological Activity: Acetylcholinesterase Inhibition

The primary biological activity of many this compound derivatives is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting AChE, these compounds increase the concentration and duration of action of ACh, leading to enhanced cholinergic neurotransmission.[1]

Mechanism of Action

Dimethylcarbamates act as pseudo-irreversible inhibitors of AChE. The carbamate (B1207046) moiety of the inhibitor is transferred to a serine residue within the active site of the enzyme, forming a carbamoylated enzyme complex. This complex is significantly more stable and hydrolyzes much more slowly than the acetylated enzyme formed during the normal catalytic process. This prolonged inactivation of AChE leads to the accumulation of acetylcholine at cholinergic synapses.[2]

Below is a diagram illustrating the mechanism of acetylcholinesterase inhibition by a this compound derivative.

References

An In-depth Technical Guide on the Toxicology and Safety of Dimethylcarbamic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information provided should not be used for medical advice or self-diagnosis. Always consult with a qualified professional for safety and handling guidance.

Introduction: The Challenge of Dimethylcarbamic Acid Stability

This compound (CAS 7260-94-8) is an N,N-disubstituted derivative of carbamic acid.[1] While it serves as a key intermediate in the synthesis of various compounds, it is inherently unstable.[1] Under normal conditions, it can readily decompose into carbon dioxide and dimethylamine.[1] This instability makes the isolation and direct toxicological testing of pure this compound challenging, and as a result, there is a lack of comprehensive toxicological data for the acid itself.

However, the derivatives of this compound, particularly its reactive acid chloride (dimethylcarbamoyl chloride) and its various esters (dimethylcarbamates), are stable and widely used in pharmaceuticals, agrochemicals, and other industries.[1][2] These derivatives are of significant toxicological relevance. Therefore, this guide focuses on the detailed toxicological data and safety information for these crucial, stable derivatives to provide a practical and relevant resource for professionals working with this chemical family.

Physicochemical Properties of this compound

While toxicological data is sparse, some physicochemical properties of this compound have been predicted or determined, which influence its behavior in chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₃H₇NO₂ | [3] |

| Molecular Weight | 89.09 g/mol | [3] |

| pKa | -1.67 ± 0.12 | [4] |

| Water Solubility | ~626 g/L at 25°C (Predicted) | [4] |

| Physical State | Colorless to pale yellow liquid or solid | [4][5] |

| XLogP3 | -0.2 | [3] |

Toxicological Profile of Dimethylcarbamoyl Chloride (DMCC)

Dimethylcarbamoyl chloride (CAS 79-44-7), a key precursor for dimethylcarbamate (B8479999) synthesis, is a highly reactive and toxic compound.[1] It is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).

Acute Toxicity

DMCC exhibits moderate to high acute toxicity via oral and inhalation routes. It is a corrosive liquid that can cause severe burns to the skin, eyes, and mucous membranes.

Table 1: Acute Toxicity of Dimethylcarbamoyl Chloride

| Route | Species | Value | Reference |

| Oral LD50 | Rat | 1170 mg/kg | [6] |

| Inhalation LC50 | Rat | 180 ppm (6 hours) | [6] |

| Intraperitoneal LD50 | Mouse | 350 mg/kg | [6] |

Carcinogenicity and Mutagenicity

There is sufficient evidence in experimental animals for the carcinogenicity of dimethylcarbamoyl chloride. Inhalation exposure has been shown to produce malignant tumors in the nasal cavity of rats and hamsters, and it has produced local tumors in mice through skin application and injection.[6] The IARC has classified DMCC as "probably carcinogenic to humans" (Group 2A).[6] It is considered a direct-acting alkylating agent with a broad spectrum of genotoxic activity.[6]

Safety and Handling

DMCC is water-reactive and hydrolyzes rapidly to form dimethylamine, hydrochloric acid, and carbon dioxide.[6] It should be handled only under stringent safety precautions, including the use of a chemical fume hood, and appropriate personal protective equipment (PPE) such as chemical-resistant gloves, safety goggles, and a face shield.

Toxicological Profile of Dimethylcarbamate Esters

Dimethylcarbamate esters are a broad class of compounds, many of which are used as pesticides. Their primary mechanism of toxicity is the inhibition of the enzyme acetylcholinesterase (AChE).[2]

Mechanism of Action: Acetylcholinesterase Inhibition

Carbamates, including dimethylcarbamates, function by binding to the active site of acetylcholinesterase. This binding is reversible and results in the carbamylation of the enzyme, rendering it inactive.[2] The inactivation of AChE leads to the accumulation of the neurotransmitter acetylcholine (B1216132) in synaptic clefts and neuromuscular junctions. This accumulation causes overstimulation of muscarinic and nicotinic receptors, leading to a range of toxic effects.[2][7] Unlike organophosphates, which cause irreversible inhibition, the carbamate-enzyme bond hydrolyzes more readily, leading to a shorter duration of toxic effects, typically less than 24 hours.[2]

Acute Toxicity of Representative Dimethylcarbamates

The acute toxicity of dimethylcarbamates can vary significantly depending on the specific ester.

Table 2: Acute Oral Toxicity of Selected Carbamate Pesticides

| Compound | Species | Oral LD50 (mg/kg) | Reference |

| Carbofuran | Rat | 8 | [7] |

| Methomyl | Rat | 17 | [7] |

| Carbaryl | Rat | 200 mg/kg to 2000 mg/kg (varies by source) | [8] |

| Aldicarb | Rat | Not specified, but classified as highly toxic | [6][9] |

Experimental Protocols

Detailed and standardized protocols are essential for the reliable assessment of toxicological endpoints. The following sections outline the methodologies for key experiments relevant to the toxicological evaluation of this compound derivatives.

Protocol for Acute Oral Toxicity Testing (OECD Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity (LD50) of a substance and classify it according to the Globally Harmonised System (GHS).[10][11]

Objective: To determine the dose at which a substance causes mortality in 50% of the test animals after a single oral administration.

Methodology:

-

Animal Selection: Healthy, young adult rats (typically females) are used.[12]

-

Housing and Fasting: Animals are housed in standard conditions and fasted prior to dosing.[13]

-

Dose Preparation: The test substance is typically dissolved or suspended in an appropriate vehicle, such as water or corn oil.[14]

-

Administration: The substance is administered in a single dose by oral gavage. The volume administered is typically limited to 1-2 mL/100g of body weight.[14]

-

Stepwise Dosing Procedure:

-

A starting dose (e.g., 300 mg/kg) is administered to a group of 3 animals.

-

The outcome (survival or death) determines the next dose level for a subsequent group of animals.

-

If mortality is observed, the dose is lowered for the next group. If no mortality occurs, the dose is increased.

-

The procedure continues until a stopping criterion is met, which allows for classification into a GHS toxicity category.

-

-

Observation: Animals are observed for at least 14 days for signs of toxicity and mortality. Body weight is recorded weekly.[12]

-

Necropsy: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy.[14]

Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard in vitro method for quantifying the AChE inhibitory activity of a compound.[15]

Objective: To measure the percentage of AChE inhibition by a test compound at various concentrations.[15]

Methodology:

-

Reagent Preparation:

-

Phosphate (B84403) buffer (pH 8.0).

-

AChE enzyme solution (e.g., from electric eel).[16]

-

Substrate solution: Acetylthiocholine iodide (ATChI).[15]

-

Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).[15]

-

Test compound stock solution (e.g., in DMSO) and serial dilutions.[15]

-

-

Assay Procedure (96-well plate format):

-

To appropriate wells, add phosphate buffer, test compound dilutions (for test wells), or buffer with solvent (for control wells).[15]

-

Add the AChE enzyme solution to all wells except the blank. Pre-incubate for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[15][16]

-

Add the DTNB solution to all wells.[15]

-

Initiate the reaction by adding the ATChI substrate solution to all wells.[15]

-

-

Measurement:

-

Data Analysis:

Protocol for Carcinogenicity Studies (Based on OECD Guideline 451)

These long-term studies are designed to assess the carcinogenic potential of a substance after repeated exposure over a major portion of the animal's lifespan.[17][18]

Objective: To identify the carcinogenic properties of a substance, the target organs, and to establish a no-observed-adverse-effect level (NOAEL).[17]

Methodology:

-

Animal Selection: Typically conducted in two rodent species (e.g., rats and mice). A minimum of 50 animals of each sex per dose group is required.[18][19]

-

Dose Selection: At least three dose levels plus a concurrent control group are used. The highest dose should induce some toxicity but not significantly shorten the lifespan from effects other than tumors.[18]

-

Administration: The test substance is administered daily, typically for 18-24 months. The route of administration (oral, dermal, or inhalation) should be relevant to potential human exposure.[20]

-

In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly. Detailed physical examinations are performed periodically.[18]

-

Pathology:

-

A full necropsy is performed on all animals.

-

All gross lesions are examined.

-

Tissues from all control and high-dose animals, and from all animals that die or are euthanized, are preserved for histopathological examination. Target organs from lower-dose groups are also examined.

-

-

Data Analysis: The incidence of tumors in the dosed groups is compared to the control group using appropriate statistical methods. The analysis distinguishes between fatal tumors and those found incidentally.[19]

References

- 1. This compound|C3H7NO2|7260-94-8 [benchchem.com]

- 2. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. N,N-Dimethylcarbamic acid | C3H7NO2 | CID 44946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 7260-94-8 [smolecule.com]

- 5. CAS 4137-10-4: this compound | CymitQuimica [cymitquimica.com]

- 6. pickeringlabs.com [pickeringlabs.com]

- 7. Carbamate Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. researchgate.net [researchgate.net]

- 11. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 12. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]

- 13. oecd.org [oecd.org]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. policycommons.net [policycommons.net]

- 18. mhlw.go.jp [mhlw.go.jp]

- 19. quantics.co.uk [quantics.co.uk]

- 20. oecd.org [oecd.org]

The Solubility of Dimethylcarbamic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dimethylcarbamic acid in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on presenting the available qualitative information, a detailed, adaptable experimental protocol for determining solubility, and relevant chemical pathway visualizations to support research and development activities.

Solubility Profile of this compound

This compound is characterized by its good solubility in a range of organic solvents, a property attributed to its molecular structure which contains both polar (carboxylic acid) and non-polar (two methyl groups) moieties[1]. Its solubility is significantly influenced by the polarity of the solvent[1].

Qualitative Solubility Data

| Solvent | Solvent Type | Solubility Description | Citation |

| Ethanol | Polar Protic | Soluble | [1] |

| Dichloromethane | Polar Aprotic | Soluble | [1] |

| Methanol | Polar Protic | Slightly Soluble | [1] |

| Chloroform | Polar Aprotic | Sparingly Soluble | [1] |

| Dimethylformamide (DMF) | Polar Aprotic | Good Miscibility | [1] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good Miscibility | [1] |

| Non-polar Solvents | Non-polar | Reduced Solubility | [1] |

It is generally observed that this compound exhibits enhanced solubility in polar protic solvents, such as alcohols, and polar aprotic solvents due to the potential for hydrogen bonding and dipole-dipole interactions. Conversely, its solubility is limited in non-polar solvents[1].

Experimental Protocol for Solubility Determination

The following protocol is a generalized method for determining the solubility of a compound like this compound in an organic solvent. This procedure is based on the principles outlined in standard methodologies for solubility testing, such as those from the OECD[2][3].

Principle

The solubility is determined by establishing a saturated solution of this compound in the test solvent at a constant temperature. The concentration of the dissolved solute in the saturated solution is then quantified using a suitable analytical method.

Materials and Equipment

-

This compound (purity ≥ 95%)

-

Organic solvents (analytical grade or higher)

-

Thermostatic shaker or incubator

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrument (e.g., HPLC-UV, GC-MS, or a validated titration method)

-

Vials with solvent-resistant caps

Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The equilibration time should be determined by preliminary experiments, ensuring that the concentration of the dissolved acid does not change over a further period of shaking.

-

-

Sample Preparation:

-

After equilibration, allow the vial to stand at the constant temperature to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

To remove any suspended solid particles, centrifuge the sample at a high speed.

-

Filter the resulting supernatant through a syringe filter suitable for the organic solvent being used.

-

-

Quantification:

-

Accurately dilute the clear, saturated filtrate with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or GC-MS) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula: S = C × DF Where:

-

C is the concentration of the diluted sample determined from the calibration curve.

-

DF is the dilution factor.

-

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

Synthesis of this compound

This compound can be synthesized via the hydrolysis of dimethylcarbamoyl chloride. The following diagram illustrates this reaction pathway[4].

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Dimethylcarbamic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The synthesis of Dimethylcarbamic acid involves the use of hazardous materials and should only be performed by trained professionals in a well-equipped laboratory with appropriate safety measures in place. This document is intended for informational purposes for a professional audience and does not constitute a recommendation to perform these syntheses without a thorough individual risk assessment.

Introduction

This compound (CAS No: 7260-94-8) is an N,N-disubstituted derivative of carbamic acid with the molecular formula C3H7NO2.[1] While carbamic acids are generally unstable, their derivatives are stable and serve as versatile building blocks in organic synthesis.[1] this compound and its derivatives are crucial intermediates in the production of pharmaceuticals, pesticides, and dyes.[2][3][4] Notably, its derivatives are being investigated for their neuroprotective properties, including the treatment of Alzheimer's disease, and in material science for applications like drug delivery systems.[1][5]

These application notes provide detailed protocols for two common laboratory-scale methods for synthesizing this compound and its direct precursors.

Safety Precautions

The synthesis of this compound and its precursors involves several hazardous substances. A thorough risk assessment must be conducted before commencing any experimental work.

-

Dimethylcarbamoyl chloride (DMCC): This reagent is a combustible liquid, toxic if inhaled, harmful if swallowed, and causes severe skin and eye irritation.[4] It is also a suspected carcinogen.[6] It is water-reactive and can release toxic fumes of nitrogen oxides (NOx) and hydrochloric acid (HCl) upon combustion.[4][7] All work with DMCC must be conducted in a chemical fume hood, and appropriate personal protective equipment (PPE), including a government-approved respirator, chemical-resistant gloves, and chemical safety goggles, must be worn.[6]

-

Phosgene (B1210022) and its derivatives (diphosgene, triphosgene): These are highly toxic and corrosive chemicals. Extreme caution must be exercised when handling them.

-

Dimethylamine (B145610): This is a flammable and corrosive gas or liquid that can cause severe skin and eye damage.

-

General Handling: Ensure adequate ventilation, such as working in a fume hood.[6] An eyewash station and safety shower should be readily accessible.[6] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[6][7]

Synthesis Method 1: From Dimethylamine and Carbon Dioxide

This method represents the most direct approach to forming this compound. The reaction between dimethylamine and carbon dioxide is reversible and typically forms the salt, dimethylammonium dimethylcarbamate (B8479999) (DIMCARB), which exists in equilibrium with the free acid.[1] The formation of the acid is favored at lower temperatures.[1]

Experimental Protocol

-

Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, cool a suitable solvent (e.g., anhydrous diethyl ether) to 0°C in an ice bath.

-

Reaction: Bubble dry carbon dioxide gas through a solution of dimethylamine in the cooled solvent.

-

Formation of DIMCARB: The product, dimethylammonium dimethylcarbamate (DIMCARB), will precipitate out of the solution as a white solid.

-

Isolation: The precipitated salt can be isolated by filtration under an inert atmosphere.

-

Equilibrium: The isolated DIMCARB salt exists in equilibrium with this compound and dimethylamine. The free acid is unstable and difficult to isolate in its pure form. For many applications, the DIMCARB salt is used directly as a source of the dimethylcarbamate anion.

Data Summary

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |

| Dimethylamine | C2H7N | 45.08 | Flammable, corrosive gas/liquid. |

| Carbon Dioxide | CO2 | 44.01 | Gas. |

| Dimethylammonium Dimethylcarbamate (DIMCARB) | C5H14N2O2 | 134.18 | White solid, exists in equilibrium with this compound.[1] |

| This compound | C3H7NO2 | 89.09 | Generally unstable, exists in equilibrium with DIMCARB and starting materials.[1] |

Workflow Diagram

Caption: Synthesis of this compound via Dimethylamine and CO2.

Synthesis Method 2: Via Dimethylcarbamoyl Chloride

A more common and versatile approach for synthesizing derivatives of this compound involves the use of Dimethylcarbamoyl chloride (DMCC). DMCC itself is typically synthesized from dimethylamine and phosgene or a phosgene equivalent like triphosgene (B27547).[1] The resulting DMCC can then be reacted with alcohols or phenols to form stable carbamate (B1207046) esters.[1]

Synthesis of Dimethylcarbamoyl Chloride (DMCC)

WARNING: This synthesis involves highly toxic phosgene derivatives and must be performed with extreme caution in a specialized laboratory setting.

-

Setup: In a fume hood, equip a three-necked flask with a dropping funnel, a condenser with a gas outlet connected to a scrubber (containing a sodium hydroxide (B78521) solution), and a magnetic stirrer.

-

Reagents: Dissolve triphosgene in an inert solvent like toluene (B28343).

-

Reaction: Cool the triphosgene solution in an ice bath. Slowly add a solution of dimethylamine in toluene from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The reaction mixture will contain dimethylcarbamoyl chloride and dimethylamine hydrochloride as a byproduct.

-

Purification: The product can be purified by distillation under reduced pressure.

Synthesis of Dimethylcarbamate Esters from DMCC

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the desired alcohol or phenol (B47542) in a suitable solvent (e.g., dichloromethane) containing a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to act as an acid scavenger.[1]

-

Reaction: Cool the solution in an ice bath. Slowly add a solution of dimethylcarbamoyl chloride in the same solvent from the dropping funnel.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the organic layer with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4), filter, and evaporate the solvent under reduced pressure to obtain the crude carbamate ester.

-

Purification: The product can be further purified by column chromatography or recrystallization.

Data Summary

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |

| Triphosgene | C3Cl6O3 | 296.75 | Highly toxic solid, phosgene equivalent. |

| Dimethylamine | C2H7N | 45.08 | Flammable, corrosive gas/liquid. |

| Dimethylcarbamoyl Chloride (DMCC) | C3H6ClNO | 107.54 | Toxic, corrosive, and carcinogenic liquid.[6][8] |

| Alcohol/Phenol | R-OH | Variable | The substrate for esterification. |

| Pyridine (Base) | C5H5N | 79.10 | Flammable, toxic, and corrosive liquid. Used as an acid scavenger. |

| Dimethylcarbamate Ester | C3H6NO2-R | Variable | The final stable product. |

Workflow Diagram

Caption: Synthesis of Dimethylcarbamate esters via DMCC.

References

- 1. This compound|C3H7NO2|7260-94-8 [benchchem.com]

- 2. CAS 4137-10-4: this compound | CymitQuimica [cymitquimica.com]

- 3. CAS 7260-94-8: N,N-Dimethylcarbamic acid | CymitQuimica [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. Buy this compound | 7260-94-8 [smolecule.com]

- 6. Safety Guideline [chemtrack.org]

- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Dimethyl carbamoyl chloride [cdc.gov]

Application Notes and Protocols for the Analytical Characterization of Dimethylcarbamic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of Dimethylcarbamic acid (DMCA). Due to its inherent instability, special consideration must be given to sample handling and preparation to obtain reliable analytical data. DMCA readily decomposes into dimethylamine (B145610) and carbon dioxide, a characteristic that influences the choice and application of analytical methodologies.[1]

Chromatographic Techniques

Chromatographic methods are essential for the separation and quantification of this compound and its related compounds. The choice between liquid and gas chromatography is primarily dictated by the thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable technique for the analysis of this compound, provided that sample degradation is minimized during analysis. Reversed-phase chromatography is the most common approach.

Application Note:

The analysis of DMCA by HPLC is challenged by its instability in aqueous solutions.[1] Therefore, rapid analysis times and controlled pH and temperature are crucial. The method described below is adapted from protocols for structurally related carbamates and dimethylcarbamoyl chloride.[2] For quantitative analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[3][4][5]

Experimental Protocol: HPLC-UV Analysis of a DMCA Derivative

This protocol describes the analysis of a more stable ester derivative of DMCA. For direct analysis of DMCA, the sample preparation and analysis should be conducted as rapidly as possible at low temperatures.

-

Instrumentation: HPLC system with UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: Acetonitrile

-

-

Gradient Elution:

Time (min) %A %B 0.0 95 5 10.0 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection: UV at 220 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) and analyze immediately. Keep samples chilled in the autosampler.

Quantitative Data Summary: LC-MS/MS Parameters for Carbamate Analysis

The following table provides typical LC-MS/MS parameters that can be adapted for the quantitative analysis of this compound, likely after derivatization or for the analysis of its stable derivatives.

| Parameter | Value |

| LC Conditions | |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| MS/MS Conditions | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | [M+H]⁺ of DMCA (90.06) or its derivative |

| Product Ions (m/z) | To be determined by infusion of a standard |

| Collision Energy | To be optimized for the specific analyte |

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC-MS analysis of this compound is not feasible due to its low volatility and thermal lability.[6] Derivatization is required to convert DMCA into a more volatile and thermally stable compound.[7][8] A common strategy is the esterification of the carboxylic acid group.

Application Note:

The analysis of N,N-dimethylcarbamoyl chloride (DMCC), a related compound, has been successfully performed by GC-MS after derivatization with ethanol (B145695) to form ethyl N,N-dimethylcarbamate.[9][10] A similar approach can be applied to DMCA, for instance, by reacting it with an alcohol in the presence of an acid catalyst or by using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Experimental Protocol: GC-MS Analysis of DMCA via Silylation

-

Derivatization:

-

Evaporate a known amount of the sample containing DMCA to dryness under a gentle stream of nitrogen.

-

Add 50 µL of pyridine (B92270) and 50 µL of BSTFA.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool to room temperature before injection.

-

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Hold: 5 minutes at 250°C.

-

-

Injector Temperature: 250°C

-

Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

Quantitative Data Summary: Expected Mass Fragments for TMS-Derivatized DMCA

| Fragment | Expected m/z | Description |

| [M]⁺ | 161 | Molecular ion of TMS-DMCA |

| [M-15]⁺ | 146 | Loss of a methyl group from the TMS moiety |

| [M-45]⁺ | 116 | Loss of the COOTMS group |

| 73 | 73 | Trimethylsilyl cation [Si(CH₃)₃]⁺ |

| 44 | 44 | Dimethylamine fragment [ (CH₃)₂N]⁺ |

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of DMCA. Both ¹H and ¹³C NMR are routinely employed.

Application Note:

Due to the instability of DMCA, NMR analysis should be performed promptly after sample preparation in a suitable deuterated aprotic solvent. The presence of exchangeable protons (the carboxylic acid proton) can be confirmed by D₂O exchange.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent.

-

¹H NMR: Acquire standard proton spectra. For confirmation of the acidic proton, add a drop of D₂O, shake, and re-acquire the spectrum.

-

¹³C NMR: Acquire proton-decoupled ¹³C spectra.

Quantitative Data Summary: Expected NMR Chemical Shifts for DMCA

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~2.9 - 3.1 | Singlet | N-CH₃ |

| ¹H | ~10 - 12 | Broad Singlet | COOH |

| ¹³C | ~36 | Quartet | N-CH₃ |

| ¹³C | ~158 | Singlet | C=O |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in this compound.

Application Note:

The most characteristic absorption band for DMCA in an IR spectrum is the carbonyl (C=O) stretch of the carboxylic acid group. This typically appears as a strong, sharp band. The O-H stretch of the carboxylic acid will be a very broad band.

Experimental Protocol: FTIR Spectroscopy

-

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Neat: If the sample is a liquid, a thin film can be placed between two KBr or NaCl plates.

-